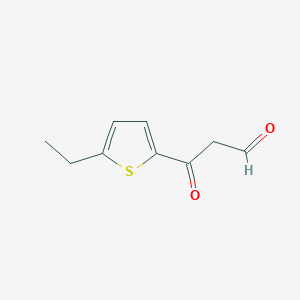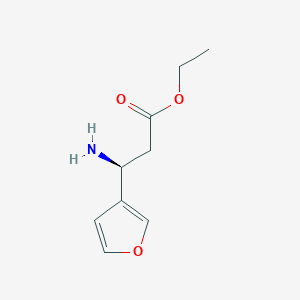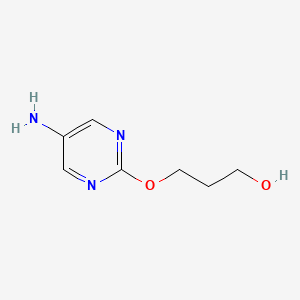
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C7H11N3O2. This compound belongs to the class of aminopyrimidines, which are known for their diverse biological activities. The structure of this compound consists of a pyrimidine ring substituted with an amino group at the 5-position and an oxypropanol group at the 2-position.
Métodos De Preparación
The synthesis of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine ring structure.
S-Methylation: The compound is then subjected to S-methylation to introduce a methylsulfonyl group.
Oxidation: The methylsulfonyl compound is oxidized to form the desired product.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form guanidines.
Análisis De Reacciones Químicas
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and oxypropanol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in the biological processes of the target organisms. This binding can inhibit the activity of these enzymes or receptors, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol can be compared with other similar compounds such as:
2-Aminopyrimidine: This compound has a similar pyrimidine ring structure but lacks the oxypropanol group.
5-Aminopyrimidine: Similar to this compound, but without the oxypropanol substitution.
2-Aminopyrimidin-4(3H)-one: This compound has a similar aminopyrimidine structure but with a different functional group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(5-aminopyrimidin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C7H11N3O2/c8-6-4-9-7(10-5-6)12-3-1-2-11/h4-5,11H,1-3,8H2 |
Clave InChI |
CUMDJQUIBNOYSE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)OCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


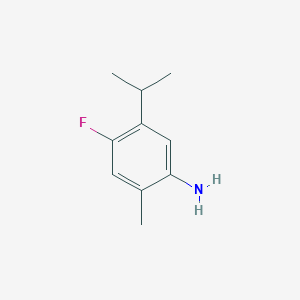

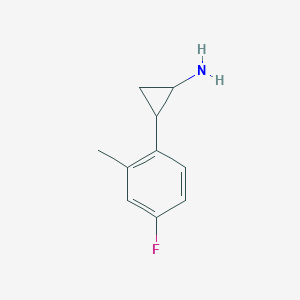



![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)

